molecular formula C8H7NO6 B8247024 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid CAS No. 41400-00-4

4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid

Cat. No. B8247024
CAS RN: 41400-00-4
M. Wt: 213.14 g/mol
InChI Key: GQXVVNWZVFKOGE-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid is a useful research compound. Its molecular formula is C8H7NO6 and its molecular weight is 213.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomarker for Melatonin Metabolism

4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid is identified as a breakdown product of melatonin. Its labeled version can serve as a key biomarker for tracking the effectiveness of drugs, such as those used for hyperpigmentation, by monitoring this substance (Skaddan, 2009).

Synthesis and Chemical Properties

The compound has been a focus in the synthesis of pyrrole derivatives. For instance, methods have been reported for the facile and direct synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, highlighting its chemical versatility (Alizadeh, Hosseinpour, Rostamnia, 2008).

Applications in Antimicrobial Agents

Some derivatives of 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid have been studied for their antimicrobial properties. For instance, certain pyrrole chalcone derivatives have demonstrated significant antibacterial and antifungal activities, indicating their potential as therapeutic agents in antimicrobial treatments (Hublikar et al., 2019).

Influence on Humectants and Flavor Precursors

Novel syntheses involving this compound have implications in the production of humectants and flavor precursors. Studies show that certain pyrrole esters derived from it have good hygroscopicity and moisturizing capacity, useful in applications like tobacco processing (Fan et al., 2023).

Role in Melanin Studies

This compound has also been linked to melanin studies. Pyrrole-2,3,5-tricarboxylic acid, among other pyrrolecarboxylic acids, is formed by oxidation or hydrolysis of melanins derived from certain amino acids, contributing to our understanding of melanin chemistry (Binns et al., 1970).

properties

IUPAC Name

4-methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-2-3(6(10)11)5(8(14)15)9-4(2)7(12)13/h9H,1H3,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXVVNWZVFKOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10785614
Record name 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10785614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid

CAS RN

41400-00-4
Record name 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10785614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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